molecular formula C7H7N3 B1405125 (2-Methylpyrimidin-5-yl)-acetonitrile CAS No. 1581684-23-2

(2-Methylpyrimidin-5-yl)-acetonitrile

Cat. No. B1405125
M. Wt: 133.15 g/mol
InChI Key: HLLIGPMLEFXSPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “(2-Methylpyrimidin-5-yl)-acetonitrile”, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “(2-Methylpyrimidin-5-yl)-acetonitrile” can be represented by the SMILES string CC1=NC=C(B(O)O)C=N1 .


Chemical Reactions Analysis

Pyrimidine derivatives, such as “(2-Methylpyrimidin-5-yl)-acetonitrile”, are often involved in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Scientific Research Applications

Complex Formation Studies

  • Conductometric Study of Complex Formations : This study investigated the complexation reactions between various metal ions and substituted pyrimidines in acetonitrile. It focused on determining the formation constants of these complexes and their thermodynamic parameters (Rahimi‐Nasrabadi et al., 2009).

Synthesis and Chemical Reactions

  • Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazines : A novel synthesis approach for potential lipoxygenase inhibitors using substituted pyrimidines in acetonitrile was developed (Doulah et al., 2011).
  • Lanthanide Podates with Predetermined Properties : This research explored the reaction of a compound containing pyrimidinyl units with metal ions in acetonitrile, leading to the formation of heterodinuclear non-covalent podates (Piguet et al., 1997).

Photochemistry

  • Photochemistry of Methylpyrimidin-4-ones : This study examined the irradiation of dialkyl methylpyrimidin-4-ones in acetonitrile and acetic acid solutions, leading to various photoproducts and thermal rearrangements (Takahashi et al., 1988).

Safety And Hazards

“(2-Methylpyrimidin-5-yl)-acetonitrile” is classified as a flammable liquid (Category 2), H225. It may cause skin irritation (Category 2), H315, and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

properties

IUPAC Name

2-(2-methylpyrimidin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-9-4-7(2-3-8)5-10-6/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIGPMLEFXSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpyrimidin-5-yl)acetonitrile

Synthesis routes and methods

Procedure details

(2-Methyl-pyrimidin-5-yl)-acetonitrile was prepared as described above for the synthesis of (6-trifluoromethyl-pyridin-3-yl)-acetonitrile starting from (2-methyl-pyrimidin-5-yl)-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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